molecular formula C9H15ClO4 B14494894 4-Chloro-1,1-dimethoxyheptane-3,5-dione CAS No. 64964-89-2

4-Chloro-1,1-dimethoxyheptane-3,5-dione

Cat. No.: B14494894
CAS No.: 64964-89-2
M. Wt: 222.66 g/mol
InChI Key: FJYQLLXQVOBPQS-UHFFFAOYSA-N
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Description

4-Chloro-1,1-dimethoxyheptane-3,5-dione is a chemical compound with the molecular formula C9H15ClO4. It is a chlorinated derivative of heptane-3,5-dione, featuring two methoxy groups and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1-dimethoxyheptane-3,5-dione typically involves the chlorination of 1,1-dimethoxyheptane-3,5-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The chlorination step is followed by purification processes such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1-dimethoxyheptane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-1,1-dimethoxyheptane-3,5-dione finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1,1-dimethoxyheptane-3,5-dione involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, facilitating nucleophilic attack by various biomolecules. This interaction can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1,1-dimethoxyhexane-3,5-dione
  • 4-Chloro-1,1-dimethoxyoctane-3,5-dione
  • 4-Chloro-1,1-dimethoxynonane-3,5-dione

Uniqueness

4-Chloro-1,1-dimethoxyheptane-3,5-dione is unique due to its specific chain length and substitution pattern, which influence its reactivity and interactions. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct chemical behavior in reactions.

Properties

CAS No.

64964-89-2

Molecular Formula

C9H15ClO4

Molecular Weight

222.66 g/mol

IUPAC Name

4-chloro-1,1-dimethoxyheptane-3,5-dione

InChI

InChI=1S/C9H15ClO4/c1-4-6(11)9(10)7(12)5-8(13-2)14-3/h8-9H,4-5H2,1-3H3

InChI Key

FJYQLLXQVOBPQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C(=O)CC(OC)OC)Cl

Origin of Product

United States

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